molecular formula C14H19N5OS B12136841 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide

Cat. No.: B12136841
M. Wt: 305.40 g/mol
InChI Key: ANRNKABPSGYMTQ-UHFFFAOYSA-N
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Description

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The exact molecular targets and pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the 1,2,4-triazole core structure but differ in their substituents, leading to variations in their biological activities and applications .

Uniqueness

What sets 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide apart is its unique combination of functional groups, which confer specific properties such as enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H19N5OS

Molecular Weight

305.40 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C14H19N5OS/c1-3-18(4-2)12(20)10-21-14-17-16-13(19(14)15)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3

InChI Key

ANRNKABPSGYMTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CC=C2

Origin of Product

United States

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